
1-Boc-L-脯氨酰-L-丙氨酸
描述
“1-Boc-L-prolyl-L-alanine” is a key building block for norsecurinine-type alkaloids and isaindigotidione carboskeleton . It is also a substrate for human kidney prolinase (prolyl dipeptidase) .
Molecular Structure Analysis
The molecular structure of “1-Boc-L-prolyl-L-alanine” is represented by the formula C13H22N2O5 . The InChI code for this compound is 1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m0/s1 .
科学研究应用
酶的功能和工业应用
丙氨酸脱氢酶(AlaDH)催化 L-丙氨酸转化为丙酮酸,反之亦然。这种酶在微生物的代谢中起着至关重要的作用,通过三羧酸循环影响能量产生,并有助于蛋白质和其他氨基酸的合成。除了其生物学意义之外,AlaDH 还因其介导氧化还原平衡和将乙醛酸还原为甘氨酸的能力而在制药、环境和食品工业中显示出潜力。此类应用强调了与丙氨酸代谢相关的酶的多功能性和工业相关性 (戴夫和卡德帕加里,2019)。
在植物生理学中的作用
β-丙氨酸是一种非蛋白氨基酸,在植物生理学中起着独特的作用,包括参与胁迫反应机制和泛酸(维生素 B5)等必需化合物的生物合成。它在植物中的积累与对非生物胁迫(例如极端温度和重金属暴露)的保护有关,并且可能有助于木质素生物合成和乙烯产生。这些发现凸显了非蛋白氨基酸(类似于 1-Boc-L-脯氨酰-L-丙氨酸)可以在生物系统中发挥的复杂作用,为提高植物抗逆性和生产力提供了潜在途径 (帕萨拉蒂、萨夫卡和哈德森,2019)。
氨基酸在抗逆性中的作用
某些氨基酸(如甘氨酸甜菜碱和脯氨酸)的积累是植物对环境胁迫的常见反应。这些化合物被认为可以保护酶和膜的完整性,并促进渗透调节。了解这些氨基酸赋予抗逆性的机制可以为作物改良和胁迫管理提供策略,可能与对类似于 1-Boc-L-脯氨酰-L-丙氨酸的化合物的研究兴趣一致 (阿什拉夫和富拉德,2007)。
安全和危害
作用机制
Target of Action
1-Boc-L-prolyl-L-alanine is a synthetic proline analogue . Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . .
Mode of Action
Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
Biochemical Pathways
It’s known that the accumulation of abnormal or misfolded proteins, caused by the incorporation of amino acid analogues into nascent proteins, inhibits cell growth .
Result of Action
It’s known that the addition of certain amino acid analogues causes a rapid increase in the synthesis of heat shock proteins in cells .
Action Environment
It’s known that the response of cells to amino acid analogues can be comparable to that of heat shock stress .
生化分析
Biochemical Properties
1-Boc-L-prolyl-L-alanine is a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells
Cellular Effects
The effects of 1-Boc-L-prolyl-L-alanine on various types of cells and cellular processes are not well studied. It is known that L-proline analogues can induce a transient stress response in cells, comparable with that of heat shock stress . This suggests that 1-Boc-L-prolyl-L-alanine may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that L-proline analogues can compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding . This suggests that 1-Boc-L-prolyl-L-alanine may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that L-proline analogues can be valuable reagents for studying cellular metabolism .
Transport and Distribution
Many amino acid analogues are known to be transported into cells via amino acid permeases .
Subcellular Localization
The subcellular localization of 1-Boc-L-prolyl-L-alanine and any effects on its activity or function are not well studied. It is known that L-proline analogues can induce a transient stress response in cells, suggesting that they may have effects on the activity or function of proteins in specific compartments or organelles .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRRXYLLNDVBCL-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


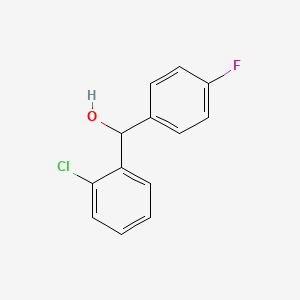
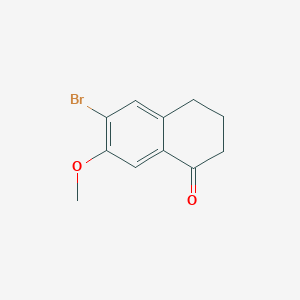

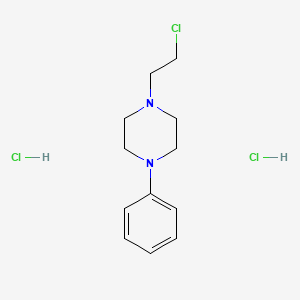

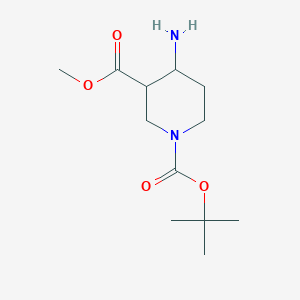
![Methyl 8-[(1R,2S)-2-hexylcyclopropyl]octanoate](/img/structure/B3132009.png)
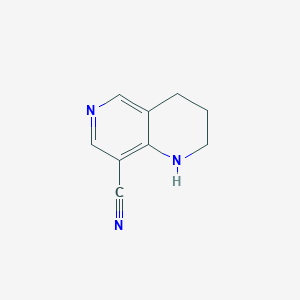

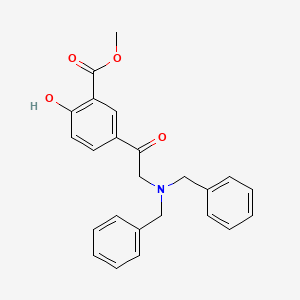
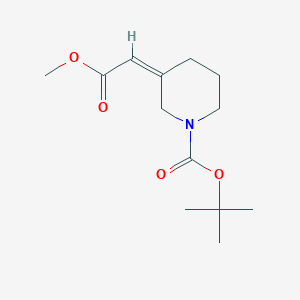

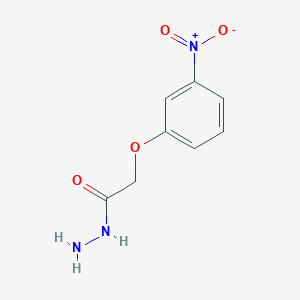
![Diethyl [(2,4-dinitrophenyl)amino]malonate](/img/structure/B3132059.png)
